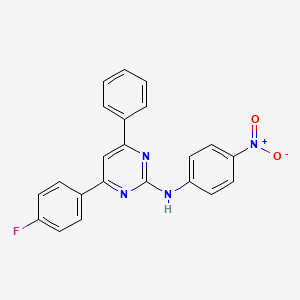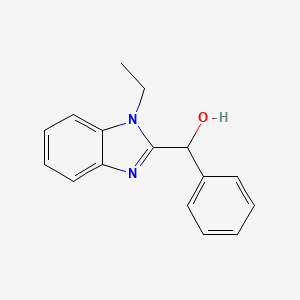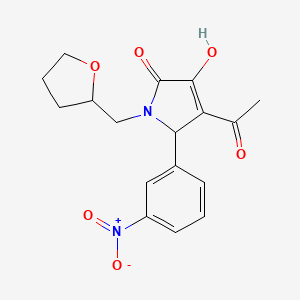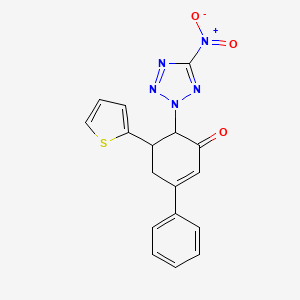
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine, also known as FNPP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. FNPP is a promising candidate for the development of new drugs due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine involves the inhibition of specific enzymes and receptors in the body. It acts as a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which leads to improved cognitive function and reduced symptoms of Alzheimer's and Parkinson's disease. This compound also acts as an antagonist of the adenosine A1 receptor, which plays a role in the regulation of cardiovascular function and sleep-wake cycles.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It acts as a potent antioxidant and scavenger of free radicals, which can cause damage to cells and tissues. This compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in the body. It has been shown to improve glucose metabolism and reduce insulin resistance, which makes it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized and purified using standard laboratory techniques. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments. Additionally, this compound may exhibit different pharmacological properties depending on the experimental conditions, which may affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Additionally, this compound can be used as a building block for the synthesis of new compounds with improved pharmacological properties. Further research is needed to explore the potential applications of this compound in material science, such as the development of new sensors and catalysts.
Synthesemethoden
The synthesis of 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine involves a multi-step process that includes the reaction of 4-fluoroaniline, 4-nitrobenzaldehyde, and phenylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, such as temperature, pressure, and reaction time, to obtain the desired product. The purity and yield of this compound can be improved by using advanced purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also shows promising results in the treatment of neurodegenerative diseases by acting as an acetylcholinesterase inhibitor and reducing the accumulation of amyloid-beta in the brain.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2/c23-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)25-22(26-21)24-18-10-12-19(13-11-18)27(28)29/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRUDKXOAQHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine oxalate](/img/structure/B5021740.png)
![N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5021748.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5021749.png)


![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5021792.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5021801.png)
![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)


